molecular formula C13H14ClNO3S B2545198 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide CAS No. 852438-11-0

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide

Cat. No. B2545198
CAS RN: 852438-11-0
M. Wt: 299.77
InChI Key: XPRRAFQAZOKUER-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPDT is a member of the thienylpropanamide family, which has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of CPDT is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as by modulating the activity of certain ion channels involved in pain signaling. CPDT has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
CPDT has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, CPDT has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

CPDT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied and its properties are well understood, making it a reliable tool for investigating its potential applications. However, CPDT also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, further research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several future directions for research on CPDT. One potential area of investigation is its potential use as an anticancer drug. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other drugs. Additionally, CPDT may have potential applications in the treatment of other inflammatory conditions such as autoimmune diseases. Further research is also needed to fully understand its mechanism of action and to optimize its use in different applications.

Synthesis Methods

CPDT can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure CPDT.

Scientific Research Applications

CPDT has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. Additionally, CPDT has been shown to exhibit antitumor activity, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-10(14)4-6-11)12-7-8-19(17,18)9-12/h3-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRRAFQAZOKUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide

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